Cas no 2352923-86-3 (2-(3-{(benzyloxy)carbonylamino}phenyl)propanoic acid)

2-(3-{(Benzyloxy)carbonylamino}phenyl)propanoic acid is a chiral carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz) protected amine group on the phenyl ring. This compound is valuable in organic synthesis, particularly in peptide chemistry, where the Cbz group serves as a protective moiety for amines, enabling selective reactions at other functional sites. The propanoic acid backbone enhances solubility in polar solvents, facilitating purification and handling. Its structural properties make it a versatile intermediate for constructing complex molecules, including pharmaceuticals and fine chemicals. The compound’s stability under various conditions and compatibility with standard coupling reagents further underscore its utility in synthetic applications.
2-(3-{(benzyloxy)carbonylamino}phenyl)propanoic acid structure
2352923-86-3 structure
Product name:2-(3-{(benzyloxy)carbonylamino}phenyl)propanoic acid
CAS No:2352923-86-3
MF:C17H17NO4
Molecular Weight:299.321184873581
CID:6438920
PubChem ID:165889128

2-(3-{(benzyloxy)carbonylamino}phenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-{(benzyloxy)carbonylamino}phenyl)propanoic acid
    • 2352923-86-3
    • 2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid
    • EN300-1695460
    • インチ: 1S/C17H17NO4/c1-12(16(19)20)14-8-5-9-15(10-14)18-17(21)22-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20)
    • InChIKey: BQLLMPGDPUSQTR-UHFFFAOYSA-N
    • SMILES: O(C(NC1=CC=CC(=C1)C(C(=O)O)C)=O)CC1C=CC=CC=1

計算された属性

  • 精确分子量: 299.11575802g/mol
  • 同位素质量: 299.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 379
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 75.6Ų

2-(3-{(benzyloxy)carbonylamino}phenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1695460-10.0g
2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid
2352923-86-3
10g
$4606.0 2023-05-25
Enamine
EN300-1695460-0.1g
2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid
2352923-86-3
0.1g
$943.0 2023-09-20
Enamine
EN300-1695460-2.5g
2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid
2352923-86-3
2.5g
$2100.0 2023-09-20
Enamine
EN300-1695460-5.0g
2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid
2352923-86-3
5g
$3105.0 2023-05-25
Enamine
EN300-1695460-0.25g
2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid
2352923-86-3
0.25g
$985.0 2023-09-20
Enamine
EN300-1695460-1g
2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid
2352923-86-3
1g
$1070.0 2023-09-20
Enamine
EN300-1695460-10g
2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid
2352923-86-3
10g
$4606.0 2023-09-20
Enamine
EN300-1695460-5g
2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid
2352923-86-3
5g
$3105.0 2023-09-20
Enamine
EN300-1695460-0.05g
2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid
2352923-86-3
0.05g
$900.0 2023-09-20
Enamine
EN300-1695460-0.5g
2-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid
2352923-86-3
0.5g
$1027.0 2023-09-20

2-(3-{(benzyloxy)carbonylamino}phenyl)propanoic acid 関連文献

2-(3-{(benzyloxy)carbonylamino}phenyl)propanoic acidに関する追加情報

Introduction to 2-(3-{(benzyloxy)carbonylamino}phenyl)propanoic acid (CAS No. 2352923-86-3)

2-(3-{(benzyloxy)carbonylamino}phenyl)propanoic acid, identified by its CAS number 2352923-86-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this molecule, particularly its benzyloxy carbonylamino substituent and the phenylpropanoic acid backbone, contribute to its potential as a lead compound in the synthesis of novel therapeutic agents.

The benzyloxy carbonylamino group is a key functional moiety that enhances the solubility and stability of the compound, facilitating its use in various biochemical assays. Additionally, the presence of the phenylpropanoic acid moiety suggests potential interactions with biological targets such as enzymes and receptors, which are critical for drug design. The combination of these structural elements makes 2-(3-{(benzyloxy)carbonylamino}phenyl)propanoic acid a versatile scaffold for further derivatization and optimization.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting specific enzymatic pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The benzyloxy carbonylamino group is particularly relevant in this context, as it can serve as a protecting group for amino acids during peptide synthesis or as a linker in drug conjugates. Furthermore, the phenylpropanoic acid moiety is known to exhibit anti-inflammatory and analgesic properties, which have been validated through numerous preclinical studies.

One of the most compelling aspects of 2-(3-{(benzyloxy)carbonylamino}phenyl)propanoic acid is its potential application in the development of targeted therapies. Researchers have explored its ability to modulate key signaling pathways involved in disease progression. For instance, studies have demonstrated that derivatives of this compound can inhibit the activity of kinases, which are overexpressed in many cancers. The precise mechanism by which these derivatives exert their effects is still under investigation, but preliminary results suggest that they may interfere with downstream signaling cascades critical for cell proliferation and survival.

The synthesis of 2-(3-{(benzyloxy)carbonylamino}phenyl)propanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the benzyloxy carbonylamino group necessitates the use of specialized reagents and conditions to avoid side reactions. Despite these challenges, advances in synthetic methodologies have made it possible to produce this compound on a scalable basis, enabling further exploration of its biological activities.

Recent advancements in computational chemistry have also played a crucial role in understanding the binding interactions between 2-(3-{(benzyloxy)carbonylamino}phenyl)propanoic acid and its target proteins. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes with high affinity, suggesting its potential as an inhibitor. These computational predictions have been validated through experimental assays, reinforcing the validity of using computational tools in drug discovery.

The pharmacokinetic properties of 2-(3-{(benzyloxy)carbonylamino}phenyl)propanoic acid are another area of interest. Preliminary pharmacokinetic studies indicate that this compound exhibits reasonable oral bioavailability and metabolic stability, making it a promising candidate for further development into an oral therapeutic agent. However, additional studies are needed to fully characterize its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles.

In conclusion,2-(3-{(benzyloxy)carbonylamino}phenyl)propanoic acid (CAS No. 2352923-86-3) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for designing novel therapeutic agents targeting various diseases. While challenges remain in terms of synthesis and pharmacokinetic optimization,2-(3-{(benzyloxy)carbonylamino}phenyl)propanoic acid represents a valuable asset in the quest for new treatments.

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